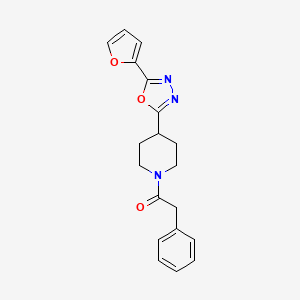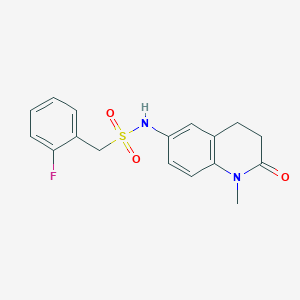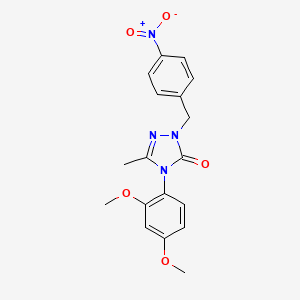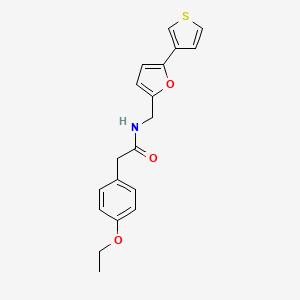
1-(4-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-phenylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(4-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-phenylethanone” is a complex organic molecule that contains several functional groups and structural features. It includes a furan ring, an oxadiazole ring, a piperidine ring, and a phenylethanone group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The furan and oxadiazole rings are heterocyclic structures, meaning they contain atoms other than carbon in the ring (oxygen and nitrogen, respectively). The piperidine ring is a type of amine, and the phenylethanone group contains a carbonyl (C=O) and a phenyl ring .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. The furan ring could undergo reactions at the oxygen or the carbon atoms, the oxadiazole ring could participate in nucleophilic substitution reactions, the piperidine ring could undergo reactions at the nitrogen, and the phenylethanone group could undergo reactions at the carbonyl .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include the polarity of its functional groups, its overall shape and size, and the presence of any chiral centers .Scientific Research Applications
Antimicrobial Activities
Compounds derived from furan-2-carbohydrazide, including derivatives involving 1,3,4-oxadiazole and piperidine moieties, have been synthesized and shown to display antimicrobial activities against various microorganisms. These findings suggest potential applications in developing new antimicrobial agents (Başoğlu et al., 2013).
Pharmacological Evaluation
Synthesis and pharmacological evaluation of novel derivatives incorporating elements like 1,3,4-oxadiazole, furan, and piperidine have shown significant antidepressant and antianxiety activities in animal models. This highlights their potential in developing new therapeutic agents for mental health disorders (Kumar et al., 2017).
Biochemical Activities
Research has indicated that 1,3,4-oxadiazole derivatives exhibit a wide range of biological activities, including antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant properties. The oxadiazole nucleus is an important component in the development of various drugs, further emphasizing the significance of research in this area (Siwach & Verma, 2020).
Biological Synthesis and Evaluation
Studies on the synthesis, spectral analysis, and biological evaluation of N-substituted derivatives of compounds containing 1,3,4-oxadiazole and piperidine have shown moderate to potent antibacterial activity. This research contributes to the development of new antibacterial agents (Khalid et al., 2016).
Medicinal Chemistry Applications
1,3,4-oxadiazole derivatives have been identified as important scaffolds in pharmaceutical chemistry, with applications in the development of novel drugs due to their diverse chemical and biological properties (Sharma, 2015).
Future Directions
properties
IUPAC Name |
1-[4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-2-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c23-17(13-14-5-2-1-3-6-14)22-10-8-15(9-11-22)18-20-21-19(25-18)16-7-4-12-24-16/h1-7,12,15H,8-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXMSRBSQMOTQSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C3=CC=CO3)C(=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-phenylethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4-cyclohexyl-5-phenacylsulfanyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide](/img/structure/B2617850.png)
![4-(3-fluorophenyl)-6-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2617851.png)
![2-[(2-Chloroanilino)methylidene]-4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dione](/img/structure/B2617855.png)

![1-(1-Oxa-8-azaspiro[5.5]undecan-8-yl)prop-2-en-1-one](/img/structure/B2617860.png)





![3-chloro-N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2617868.png)
![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-(phenylsulfanyl)propanoate](/img/structure/B2617869.png)
![Benzo[b]thiophene-7-sulfonic acid amide](/img/structure/B2617871.png)